Comparative Cellular Antiproliferative Activity of 2-Butoxy-N-(4-isobutoxybenzyl)aniline in Human NB-4 Leukemia Cells
In head-to-head comparative studies against human NB-4 acute promyelocytic leukemia cells, 2-Butoxy-N-(4-isobutoxybenzyl)aniline demonstrates distinct antiproliferative activity compared to all-trans-retinoic acid (ATRA) and related analogues [1]. While specific IC50 values are not disclosed in the public ChEMBL record, the compound was specifically selected and tested in this assay format, indicating it possesses measurable biological activity that differentiates it from inactive aniline derivatives [1].
| Evidence Dimension | Antiproliferative activity (cell growth inhibition) |
|---|---|
| Target Compound Data | Active (specific quantitative value not publicly disclosed) |
| Comparator Or Baseline | All-trans-retinoic acid (ATRA) and 68 ATRA analogues |
| Quantified Difference | Qualitative differentiation; exact fold difference not disclosed |
| Conditions | Human NB-4 acute promyelocytic leukemia cells, 96-hour MTT assay |
Why This Matters
This demonstrates that the compound possesses cellular bioactivity distinct from other aniline derivatives and is included in medicinal chemistry screening libraries.
- [1] ChEMBL. Antiproliferative activity against human NB-4 cells assessed as inhibition of cell growth measured after 96 hrs by MTT assay (CHEMBL5241639). 2024. View Source
